
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, or (2E)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, is a compound belonging to the class of organic compounds known as phenylpropenones. It is an aromatic compound with a molecular weight of 264.37 g/mol and a chemical formula of C17H22O2. The compound has been studied extensively for its potential uses in scientific research, particularly in the field of biochemistry.
Applications De Recherche Scientifique
((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme phospholipase A2. In addition, it has been used in the synthesis of other bioactive compounds, such as inhibitors of the enzyme cyclooxygenase-2.
Mécanisme D'action
The mechanism of action of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and anti-oxidant effects in vitro. In addition, studies have shown that the compound has the potential to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and phospholipase A2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its relatively low toxicity and its ability to be synthesized from readily available starting materials. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant effects in vitro. However, the compound has not been extensively studied in vivo, and therefore the potential therapeutic effects of the compound are not yet known.
Orientations Futures
Future research on ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects in vivo. In addition, further research should be conducted to identify potential new applications for the compound, such as in the synthesis of other biologically active molecules. Finally, further research should be conducted to assess the safety and efficacy of the compound for use in humans.
Méthodes De Synthèse
The synthesis of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years. The most common method for synthesizing the compound is by reacting 4-ethoxybenzaldehyde with 4-tert-butylphenylmagnesium bromide in the presence of a base catalyst. This reaction yields the desired product in good yields.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-23-19-13-9-17(10-14-19)20(22)15-8-16-6-11-18(12-7-16)21(2,3)4/h6-15H,5H2,1-4H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXLYBOKJADLH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


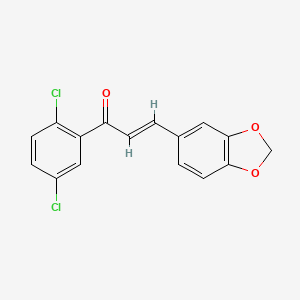
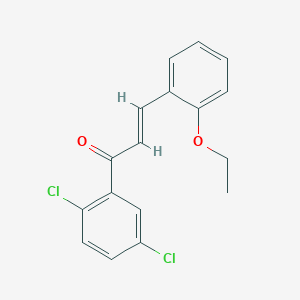
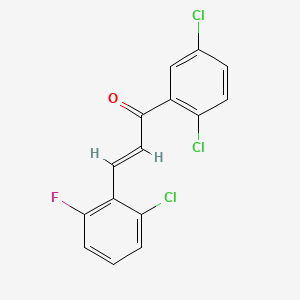
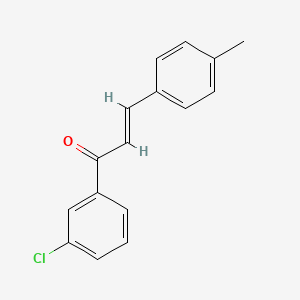
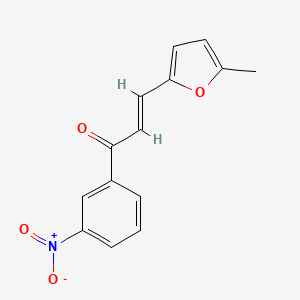



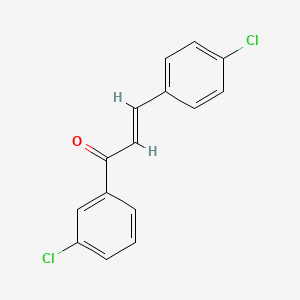
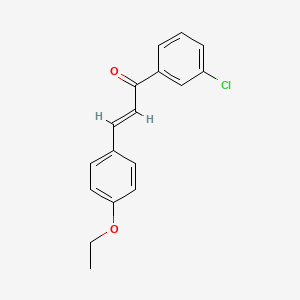
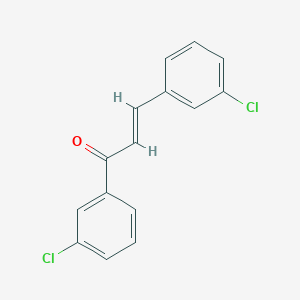
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
